

molecular weight of NHS ester-PEG7-COOH

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Compound of Interest

Compound Name: NHS ester-PEG7-COOH

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Technical Guide: NHS ester-PEG7-COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the heterobifunctional linker, **NHS ester-PEG7-COOH**. This reagent is a valuable tool in bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, antibodies, and other biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Core Technical Data

The properties of **NHS ester-PEG7-COOH** are summarized below. It is crucial to note that slight variations may exist between suppliers.

Property	Value	Source
Molecular Weight	509.5 g/mol	[1]
Molecular Formula	C21H35NO13	[1]
Purity	≥95%	[2]
Appearance	Off-white/white solid or viscous liquid (depending on molecular weight)	[3]
Solubility	Soluble in aqueous solutions, DMSO, and DMF	[4]
Storage Conditions	Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles.	
Reactive Groups	N-hydroxysuccinimide (NHS) ester and Carboxylic acid (-COOH)	
Reactivity	The NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds. The terminal carboxyl group can be activated (e.g., using EDC/NHS chemistry) to react with primary amines.	

Experimental Protocols

The following protocols outline the general procedures for utilizing **NHS ester-PEG7-COOH** in bioconjugation. Optimization of molar ratios and reaction times is recommended for specific applications.

Protocol 1: One-Step Conjugation via the NHS Ester Group

This protocol is for conjugating a molecule containing a primary amine to the NHS ester terminus of **NHS ester-PEG7-COOH**.

Materials:

- **NHS ester-PEG7-COOH**
- Amine-containing molecule (e.g., protein, peptide)
- Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.2-8.0, or other amine-free buffers such as borate or carbonate buffer.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate the vial of **NHS ester-PEG7-COOH** to room temperature before opening to prevent moisture condensation.
 - Immediately before use, prepare a 10 mM stock solution of **NHS ester-PEG7-COOH** in anhydrous DMF or DMSO. Do not store this solution as the NHS ester is susceptible to hydrolysis.
 - Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved **NHS ester-PEG7-COOH** to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

- Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching and Purification:
 - (Optional but recommended) Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
 - Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Two-Step Conjugation via the Carboxyl Group

This protocol involves the activation of the terminal carboxyl group of the PEG linker for subsequent reaction with an amine-containing molecule. This is useful when the NHS ester end has already been reacted or if a different conjugation strategy is desired.

Materials:

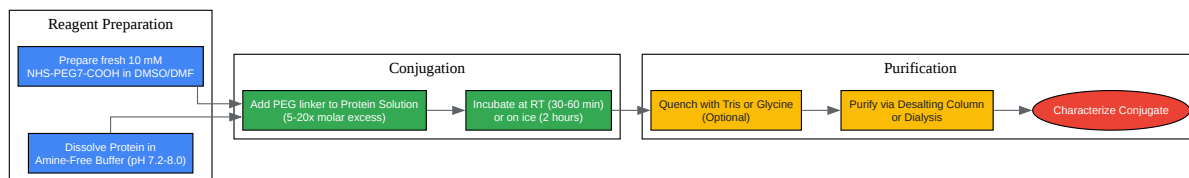
- **NHS ester-PEG7-COOH** (or a molecule already conjugated to its NHS ester end)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0.
- Conjugation Buffer: PBS, pH 7.2-7.5.
- Amine-containing molecule
- Quenching Buffer: 1 M Hydroxylamine or other amine-containing buffers.
- Desalting column or dialysis equipment

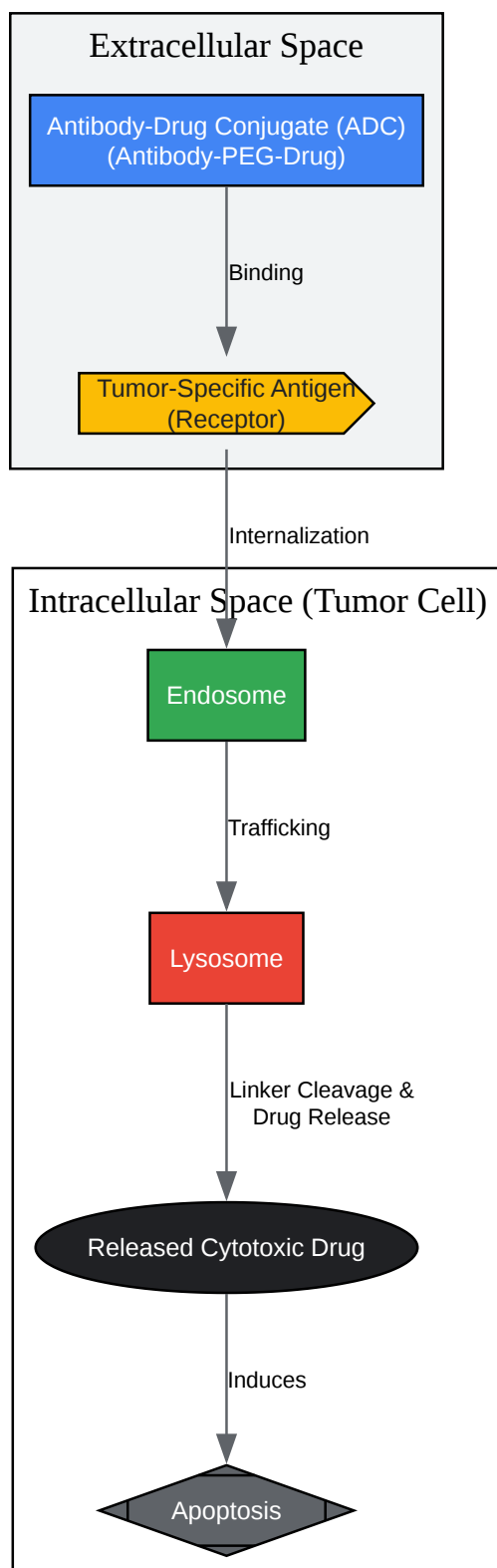
Procedure:

- Activation of the Carboxyl Group:
 - Dissolve the PEG-COOH compound in the Activation Buffer.
 - Add a 2- to 5-fold molar excess of EDC and NHS to the solution.
 - Incubate at room temperature for 15-30 minutes with gentle mixing to form the amine-reactive NHS ester.
- Conjugation Reaction:
 - Immediately add the freshly activated PEG-NHS ester solution to the amine-containing molecule dissolved in the Conjugation Buffer. The pH should be raised to 7.2-7.5 for efficient conjugation.
 - Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the Quenching Buffer.
 - Purify the conjugate using a desalting column or dialysis to remove unreacted reagents.

Visualizations

Experimental Workflow for Protein Conjugation





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